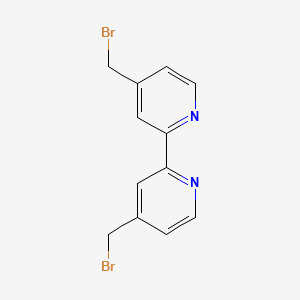

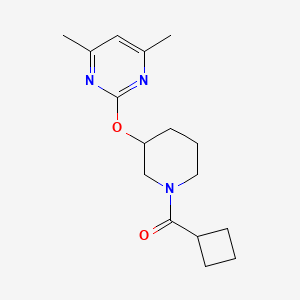

![molecular formula C19H21FN2O2S B2742102 N-[(4-fluorophenyl)(1-piperidinyl)methylene]-4-methylbenzenesulfonamide CAS No. 629605-86-3](/img/structure/B2742102.png)

N-[(4-fluorophenyl)(1-piperidinyl)methylene]-4-methylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

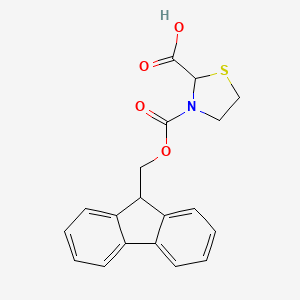

The compound is a sulfonamide derivative, which is a class of organic compounds sharing a common functional group commonly represented as -SO2NH2. Sulfonamides are known for their use in medicine, particularly as antibiotics .

Molecular Structure Analysis

The compound contains a sulfonamide group, a fluorophenyl group, and a piperidine ring. These functional groups could influence the compound’s reactivity and properties. For example, the fluorine atom on the phenyl ring could enhance the compound’s metabolic stability .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all play a role. For instance, the presence of a fluorine atom could increase the compound’s stability and lipophilicity .科学的研究の応用

Corrosion Inhibition

Piperidine derivatives, closely related to the queried compound, have been investigated for their adsorption and corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations were utilized to understand their efficiency, providing insights into their potential applications in protecting metals from corrosion in industrial settings (Kaya et al., 2016).

Pharmaceutical Research

Sulfonamide derivatives have been explored for their pharmacological potential. For example, certain sulfonamide compounds have been evaluated as selective cyclooxygenase-2 (COX-2) inhibitors, highlighting their relevance in developing new treatments for conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002). Another area of interest includes their use as membrane-bound phospholipase A2 inhibitors, showcasing their potential in reducing myocardial infarction size (Oinuma et al., 1991).

Organic Synthesis and Chemical Research

N-Fluorobenzenesulfonimide and its derivatives have been employed as oxidants in novel organic synthesis processes, such as the N-demethylation of amides (Yi et al., 2020) and the electrophilic fluorination of organic compounds (Wang et al., 2014). These studies demonstrate the compound's utility in enhancing reaction selectivity and yield, important for developing novel pharmaceuticals and materials.

Material Science

Sulfonamide derivatives have been characterized for their structural properties, as seen in studies involving single-crystal X-ray and solid-state NMR characterization. These investigations provide essential data for understanding compound behavior in solid forms, potentially useful in designing new materials with desired physical and chemical properties (Pawlak et al., 2021).

作用機序

特性

IUPAC Name |

(NZ)-N-[(4-fluorophenyl)-piperidin-1-ylmethylidene]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O2S/c1-15-5-11-18(12-6-15)25(23,24)21-19(22-13-3-2-4-14-22)16-7-9-17(20)10-8-16/h5-12H,2-4,13-14H2,1H3/b21-19- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHAGJBAMIJEIH-VZCXRCSSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=C(C=C2)F)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=C(C=C2)F)\N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)isobutyramide](/img/structure/B2742020.png)

![N-(4-bromo-2-fluorophenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2742022.png)

![Methyl 1-[(cyclopentylcarbamoyl)amino]cyclohexanecarboxylate](/img/structure/B2742023.png)

![2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2742026.png)

![N-(4-Ethylphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2742034.png)